Rel-Ethylketazocine is a synthetic compound belonging to the class of opioid analgesics. It is structurally related to morphine and its derivatives, which are known for their potent analgesic properties. The compound has garnered interest due to its potential applications in pain management and its interaction with opioid receptors in the central nervous system.
Rel-Ethylketazocine is synthesized through various chemical processes that modify existing opioid structures, particularly those derived from morphine and codeine. The synthesis of such compounds often involves complex organic reactions that enhance their pharmacological properties.
Rel-Ethylketazocine is classified as an opioid analgesic, specifically a morphinan derivative. It interacts primarily with mu-opioid receptors but may also exhibit activity at delta and kappa receptors, contributing to its analgesic effects.
The synthesis of Rel-Ethylketazocine typically involves multi-step organic reactions. Common methods include:
The synthesis often starts with a precursor such as N-methylmorphinan, which undergoes demethylation followed by alkylation with appropriate reagents like bromomethylcyclopropane or cyclobutane derivatives. The reactions are conducted under controlled conditions to optimize yields and minimize by-products .
Rel-Ethylketazocine features a complex molecular structure that includes a morphinan backbone. Its specific molecular formula and structural details can be derived from spectral data obtained during synthesis, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Rel-Ethylketazocine can participate in various chemical reactions that modify its structure and potentially enhance its pharmacological profile:
Reactions are typically monitored using chromatographic techniques such as high-performance liquid chromatography (HPLC) to assess purity and yield throughout the synthesis process .
Rel-Ethylketazocine exerts its effects primarily through agonism at mu-opioid receptors, leading to:
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide insights into thermal stability and phase transitions.
Rel-Ethylketazocine holds potential applications in several areas:
Rel-Ethylketazocine (chemical formula: C₁₉H₂₅NO₂; molecular weight: 299.4 g/mol) is a synthetic benzomorphan derivative characterized by a complex tricyclic framework. Its core structure consists of a benzene ring fused to azabicyclic systems, forming a 2,6-methano-3-benzazocin scaffold. The compound features three stereogenic centers at positions C1, C9, and C13 (or equivalently labeled as C2, C6, and C11 in alternative nomenclature systems), resulting in multiple potential stereoisomers. The biologically active form is typically the (1S,9R,13S) configuration, where the ethyl group at C1, hydroxyl group at C4, and methyl group at C13 adopt specific spatial orientations critical for opioid receptor binding [3] [5] [7]. The cyclopropylmethyl moiety attached to the nitrogen atom within the tertiary amine is a structural hallmark shared with other opioid antagonists like naloxone, contributing to its receptor interaction profile [5]. X-ray crystallographic analysis of closely related benzomorphans confirms that the rigid tricyclic system forces the molecule into defined conformational states that influence its pharmacodynamics [8].
Table 1: Stereochemical Assignments in Rel-Ethylketazocine
Chiral Center | Configuration | Structural Role |
---|---|---|
C1 | S | Positions ethyl group equatorially |
C9 | R | Orients carbonyl group for receptor engagement |
C13 | S | Directs methyl group for hydrophobic interaction |
According to IUPAC conventions, Rel-Ethylketazocine is designated as (1S,9R,13S)-10-(Cyclopropylmethyl)-1-ethyl-4-hydroxy-13-methyl-10-azatricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-8-one. This systematic name encodes:
Rel-Ethylketazocine is a solid compound at room temperature with limited aqueous solubility due to its hydrophobic tricyclic framework. The phenolic hydroxyl (pKa ~10) and tertiary amine (pKa ~8.5) contribute to pH-dependent ionization, enhancing water solubility under acidic conditions. Spectroscopic characteristics include:
Table 2: Key Physicochemical Parameters
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 299.4 g/mol | Mass spectrometry |
logP (Partition Coefficient) | ~3.2 | Octanol/water distribution |
Melting Point | 192–195°C | Differential scanning calorimetry |
Solubility (25°C) | 0.1 mg/mL (water) | HPLC quantification |
>50 mg/mL (ethanol) | ||
pKa | 8.5 (amine), 10.0 (phenol) | Potentiometric titration |
The synthesis of Rel-Ethylketazocine follows classic benzomorphan protocols, typically starting from 2-methyl-3-methoxypyridine or tetralone precursors. A representative route involves:
Pharmacological Profile and Receptor Interactions
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7